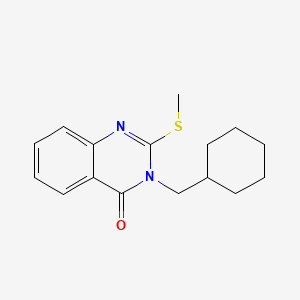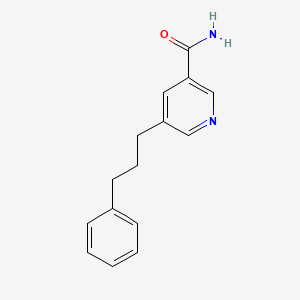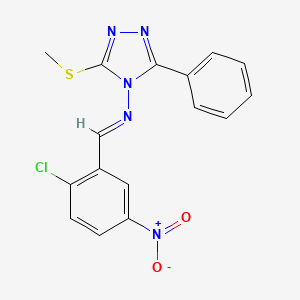
3-(cyclohexylmethyl)-2-(methylthio)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives, including compounds similar to 3-(cyclohexylmethyl)-2-(methylthio)-4(3H)-quinazolinone, involves multiple steps, including lithiation and reaction with electrophiles. Smith et al. (1996) discussed the lithiation of 2-alkyl-3-amino- and 2-alkyl-3-(methylamino)-4(3H)-quinazolinones, providing a pathway to access various substituted derivatives through reactions with different electrophiles (Smith et al., 1996). Another approach to synthesize related compounds involves the reaction of cyclohexanone with carbon disulfide, characterized by uv-visible, FTIR, mass spectra, and NMR spectroscopy (Contreras et al., 2001).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been extensively studied, with X-ray crystallography revealing detailed insights into their conformations and bonding arrangements. Jiang et al. (2007) synthesized a compound through a reaction involving microwave irradiation, highlighting the molecular geometry through N-H⋯O hydrogen-bonded dimers and C-H⋯O interactions (Jiang et al., 2007).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, offering pathways to synthesize a wide range of derivatives. The reactivity of quinazolinones with electrophiles, as detailed by Smith et al. (1996), showcases their versatility in producing substituted derivatives (Smith et al., 1996). Additionally, reactions involving cyclocondensation and elimination, as described by Cheng et al. (2014), further demonstrate the compound's reactivity and potential for creating biologically significant derivatives (Cheng et al., 2014).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments. The crystal structure analysis by Jiang et al. (2007) provides insight into the compound's solid-state properties and interactions (Jiang et al., 2007).
Chemical Properties Analysis
The chemical properties of quinazolinones, including reactivity, stability, and interaction with various reagents, are fundamental to their application in synthesis and potential industrial applications. Studies such as those by Smith et al. (1996) and Cheng et al. (2014) offer valuable insights into the chemical behavior of quinazolinone derivatives, including this compound, through detailed analysis of their reactions and the resulting products (Smith et al., 1996); (Cheng et al., 2014).
科学的研究の応用
Medicinal Chemistry and Biological Activity
Quinazoline derivatives, including 3-(cyclohexylmethyl)-2-(methylthio)-4(3H)-quinazolinone, are recognized for their significant biological activities. The quinazoline nucleus, integral to more than 200 naturally occurring alkaloids, has been a focal point of research due to its stability and the potential for bioactivity enhancement through structural modifications. This compound's derivatives have been explored for antibacterial properties against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The quest for new medicinal agents continues to leverage the quinazolinone structure for its versatile application potential, addressing the critical challenge of antibiotic resistance (Tiwary et al., 2016).
Optoelectronic Material Development
Research into quinazolines extends beyond pharmacology, exploring their use in optoelectronics. The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems has shown promise for the development of novel materials with electroluminescent properties. These materials are being investigated for their potential in organic light-emitting diodes (OLEDs), including applications for white OLEDs and red phosphorescent OLEDs. This highlights the versatility of quinazoline derivatives in creating innovative materials for technological applications (Lipunova et al., 2018).
Synthetic Methodologies and Chemical Insights
The synthetic versatility of quinazolines is underscored by recent advances in eco-friendly and atom-efficient methodologies. The drive towards novel quinazolines has led to the exploration of multi-component synthetic strategies, demonstrating the compound's role in fostering sustainable chemical practices. This area of research not only aims at expanding the library of quinazoline derivatives but also at enhancing our understanding of their properties and potential applications across different scientific domains (Faisal & Saeed, 2021).
特性
IUPAC Name |
3-(cyclohexylmethyl)-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-20-16-17-14-10-6-5-9-13(14)15(19)18(16)11-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVBLMRHQXMRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-benzyl-3-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600597.png)
![ethyl 4-[(9H-fluoren-2-ylmethylene)amino]benzoate](/img/structure/B5600599.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5600603.png)
![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5600609.png)



![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5600638.png)
![N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600641.png)
![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)
![N~1~-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide](/img/structure/B5600664.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-iodobenzohydrazide](/img/structure/B5600665.png)
![N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide](/img/structure/B5600673.png)
